PKCθ-IN-41
説明
特性
分子式 |
C17H19F3N4O2 |
|---|---|
分子量 |
368.36 |
IUPAC名 |
(R)-1-Methyl-9-((3-methylazetidin-3-yl)amino)-8-(trifluoromethyl)-3,5-dihydrobenzo[b]pyrazino[1,2-d][1,4]oxazin-2(1H)-one |
InChI |
InChI=1S/C17H19F3N4O2/c1-9-15(25)22-5-10-6-26-14-3-11(17(18,19)20)12(4-13(14)24(9)10)23-16(2)7-21-8-16/h3-5,9,21,23H,6-8H2,1-2H3,(H,22,25)/t9-/m1/s1 |
InChIキー |
PYILCGXGXZEQDK-SECBINFHSA-N |
SMILES |
O=C([C@H]1C)NC=C2N1C3=CC(NC4(C)CNC4)=C(C(F)(F)F)C=C3OC2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PKCθ IN-41; PKCθ IN41; PKCθ-IN-41 |
製品の起源 |
United States |
Molecular Mechanisms of Pkcθ Regulation and Function
Activation and Subcellular Localization of PKCθ
The activation and localization of PKCθ are tightly controlled processes, essential for its function in T cell signaling.
A unique characteristic of PKCθ is its rapid and sustained translocation to the immunological synapse (IS) upon antigen stimulation. molbiolcell.org The IS is the specialized interface between a T cell and an antigen-presenting cell (APC). nih.gov This recruitment to the IS is a critical step for T cell activation. molbiolcell.org While other PKC isoforms are present in T cells, PKCθ is the only one that localizes to the IS, highlighting its non-redundant role in T cell receptor (TCR) signaling. nih.govmolbiolcell.org The localization of PKCθ to the IS is thought to control its activity and provide access to its downstream targets. molbiolcell.org
The dynamics of PKCθ translocation are intricate. Initially, upon T cell activation, PKCθ is recruited to the plasma membrane, a process facilitated by the binding of its C1 domain to the second messenger diacylglycerol (DAG), which is produced in high concentrations at the IS. nih.govnih.gov The V3 domain of PKCθ has also been identified as crucial for its localization to the IS through its association with the co-stimulatory molecule CD28. nih.govfrontiersin.org
| Event | Key Molecules Involved | Significance |
|---|---|---|
| TCR Engagement | TCR, Antigen-MHC complex | Initiates T cell activation signaling cascade. |
| DAG Production | PLCγ1 | Recruits PKCθ to the plasma membrane. nih.govresearchgate.net |
| PKCθ Translocation to IS | PKCθ (C1 and V3 domains), CD28 | Concentrates PKCθ at the site of signaling for efficient downstream activation. nih.govnih.gov |
The activity of PKCθ is regulated by a complex series of post-translational modifications (PTMs), primarily phosphorylation, which can be carried out by upstream kinases or through autophosphorylation. nih.govwikipedia.org These modifications influence both the catalytic activity and the intracellular localization of PKCθ. nih.gov
Several key phosphorylation sites have been identified on PKCθ:
Threonine 538 (T538): Located in the activation loop, phosphorylation at this site is critical for the catalytic activation of PKCθ. researchgate.netfrontiersin.org The upstream kinase responsible for this phosphorylation upon TCR stimulation is Germinal Center Kinase (GLK). frontiersin.org
Tyrosine 90 (Y90): Phosphorylation of this residue is mediated by the tyrosine kinase Lck and is involved in regulating the membrane translocation of PKCθ. researchgate.netfrontiersin.org
Serine 676 (S676), Serine 685 (S685), and Serine 695 (S695): These sites in the turn motif and hydrophobic motif are also phosphorylated upon TCR stimulation and are important for optimal catalytic activation and stability of the kinase. frontiersin.org
Other PTMs, such as ubiquitination and sumoylation, can also influence the stability and degradation of PKC isoforms, suggesting a complex interplay of modifications that fine-tune PKCθ function. nih.gov
| Phosphorylation Site | Upstream Kinase | Function |
|---|---|---|
| Threonine 538 (T538) | GLK | Essential for catalytic activation. researchgate.netfrontiersin.org |
| Tyrosine 90 (Y90) | Lck | Regulates membrane translocation. researchgate.netfrontiersin.org |
| Serine 676 (S676) | Unclear | Contributes to optimal catalytic activation. frontiersin.org |
| Serine 695 (S695) | mTORC2-dependent | Required for optimal kinase activation. researchgate.netfrontiersin.org |
PKCθ possesses several conserved structural domains that are crucial for its regulation and function. nih.govmdpi.com
N-terminal Regulatory Region:
C2-like Domain: Unlike in conventional PKCs, this domain in PKCθ does not bind calcium. It is thought to be involved in protein-protein interactions. nih.govnih.gov
Pseudosubstrate Domain: This region mimics a substrate and binds to the catalytic site, keeping the enzyme in an inactive state in the absence of activating signals. frontiersin.org
C1 Domains (C1a and C1b): These tandem domains are responsible for binding to DAG, which is essential for the recruitment of PKCθ to the cell membrane. nih.govnih.gov
V3 (Hinge) Domain: This region is unique and contains a proline-rich motif that interacts with CD28, playing a critical role in the specific localization of PKCθ to the immunological synapse. nih.govfrontiersin.org
C-terminal Catalytic Region: This region contains the kinase domain, which is responsible for phosphorylating downstream substrate proteins. The catalytic competence of this domain is essential for the stable retention of PKCθ at the IS. molbiolcell.orgfrontiersin.org
The interplay between these domains dictates the conformational changes that lead to the activation and proper localization of PKCθ, ensuring that its kinase activity is precisely controlled in space and time.
Downstream Signaling Pathways and Transcription Factor Activation Mediated by PKCθ
Once activated at the immunological synapse, PKCθ initiates signaling cascades that lead to the activation of key transcription factors required for T cell proliferation, cytokine production, and effector function. nih.govmdpi.com
PKCθ is a critical upstream regulator of the canonical NF-κB signaling pathway in T cells. nih.govfrontiersin.org Upon TCR and CD28 co-stimulation, activated PKCθ phosphorylates CARMA1 (also known as CARD11), a scaffold protein. nih.govnih.gov This phosphorylation event is a crucial step that allows CARMA1 to recruit B-cell lymphoma 10 (BCL10) and mucosa-associated lymphoid tissue 1 (MALT1) to form the CBM signalosome complex. nih.govnih.gov
The CBM complex then activates the IκB kinase (IKK) complex. nih.gov The activated IKK complex, in turn, phosphorylates the inhibitory IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. researchgate.netyoutube.com The degradation of IκB proteins releases the NF-κB dimers (typically p50/p65), allowing them to translocate to the nucleus and induce the transcription of target genes essential for T cell activation and survival. researchgate.netyoutube.com
PKCθ also plays a significant role in the activation of the transcription factor Activating Protein 1 (AP-1). nih.govnih.gov AP-1 is a dimeric complex typically composed of proteins from the Jun and Fos families. rjpbr.com The pathway linking PKCθ to AP-1 activation is less well-defined than the NF-κB pathway but is known to be crucial for T cell function. nih.gov
Some studies suggest that the PKCθ-mediated activation of AP-1 involves mitogen-activated protein (MAP) kinases, such as JNK and ERK. nih.gov However, reports on whether PKCθ is required for the activation of these MAP kinases have been conflicting. nih.gov One identified downstream target of PKCθ in the AP-1 pathway is the Ste20-related MAP3K, SPAK. PKCθ directly phosphorylates SPAK, which then contributes to the activation of AP-1. nih.gov
PKCθ-Mediated Nuclear Factor of Activated T-cells (NFAT) Activation
The activation of the Nuclear Factor of Activated T-cells (NFAT) is a critical event for the production of interleukin-2 (B1167480) (IL-2) and subsequent T cell proliferation. nih.gov Genetic studies using mice lacking PKCθ have demonstrated that this kinase is essential for robust NFAT activation following T cell receptor (TCR) and CD28 engagement. nih.govnih.gov In the absence of PKCθ, NFAT-dependent gene transcription is severely diminished, leading to reduced IL-2 production and impaired T cell proliferative responses. nih.govnih.gov
The mechanism by which PKCθ regulates NFAT appears to be linked to the modulation of intracellular calcium (Ca2+) signaling. nih.gov Productive T cell activation requires a sustained increase in intracellular Ca2+ levels, which in turn activates the phosphatase calcineurin. nih.gov Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and activate target gene expression. mdpi.com Studies have shown that T cells deficient in PKCθ exhibit a defect in Ca2+ mobilization upon TCR stimulation. nih.govrupress.org This impairment is associated with reduced generation of inositol (B14025) 1,4,5-trisphosphate (IP3), a key second messenger that triggers the release of calcium from intracellular stores. nih.gov This suggests that PKCθ functions upstream of Ca2+ mobilization, playing a critical, non-redundant role in a signaling pathway necessary for the full and sustained calcium response required for NFAT activation. nih.govrupress.org
Other Essential Signaling Nodes Influenced by PKCθ Activity
Beyond NFAT, PKCθ is a central regulator of other transcription factors that are indispensable for T cell activation and function, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov The coordinated activation of NFAT, NF-κB, and AP-1 is required for the expression of a wide array of genes necessary for the immune response. portlandpress.comnih.gov
The pathway leading to NF-κB activation is one of the most extensively studied downstream cascades of PKCθ. nih.gov Upon T cell stimulation, PKCθ is recruited to the immunological synapse where it directly phosphorylates CARMA1 (caspase recruitment domain-containing membrane-associated guanylate kinase protein 1). nih.govnih.gov This phosphorylation event is crucial for CARMA1 to act as a scaffold, recruiting the B-cell lymphoma 10 (Bcl10) and MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) complex. nih.gov This larger complex then activates the IκB kinase (IKK), which phosphorylates the inhibitor of κB (IκB), targeting it for degradation and allowing NF-κB to enter the nucleus and initiate gene transcription. nih.gov
PKCθ also regulates the AP-1 transcription factor. nih.gov The activation of AP-1 is dependent on several mitogen-activated protein (MAP) kinases. nih.gov Research has identified the Ste20-related MAP3K, SPAK, as a direct substrate of PKCθ in the pathway leading to AP-1 activation. nih.govresearchgate.net PKCθ directly binds to and phosphorylates SPAK, an event that is enhanced by CD3/CD28 co-stimulation. nih.gov This interaction is critical for the subsequent activation of MAP kinases like JNK and ERK, which are involved in activating AP-1 components. nih.govnih.gov
| Signaling Node | Key Downstream Effectors | Role in T Cell Function | Reference |
|---|---|---|---|
| NFAT | Calcineurin, IL-2 | Cytokine production, T cell proliferation | nih.govnih.gov |
| NF-κB | CARMA1, Bcl10, MALT1, IKK | T cell activation, survival, inflammation | nih.govnih.gov |
| AP-1 | SPAK, JNK, ERK | Gene expression for proliferation and differentiation | nih.govresearchgate.net |
Identification and Functional Characterization of PKCθ Substrates
Identifying the direct substrates of a protein kinase is fundamental to understanding its biological functions. For PKCθ, this process reveals how it executes its diverse roles in cellular signaling. nih.gov The identification of these substrates is challenging because kinase-substrate interactions are often transient, and kinases can be more promiscuous in laboratory settings than within the highly organized environment of a cell. nih.govnih.gov
Methodologies for Novel PKCθ Substrate Discovery
Several high-throughput techniques are employed to identify novel kinase substrates, which can be broadly categorized as genetic, proteomic, and biochemical approaches. nih.gov
Proteomic and Mass Spectrometry Approaches: This is a powerful method for identifying kinase substrates on a large scale. nih.gov The general workflow involves comparing the phosphorylation status of proteins in cells with normal PKCθ activity versus cells where PKCθ is inhibited or absent (e.g., through knockout or RNA interference). nih.gov Proteins that show a decrease in phosphorylation upon PKCθ inactivation are considered potential substrates. Advanced mass spectrometry techniques can then pinpoint the exact sites of phosphorylation. nih.gov
Protein Interaction-Based Screening: This method operates on the principle that kinases must physically interact with their substrates. nih.gov Techniques like affinity purification coupled with mass spectrometry or yeast two-hybrid screens can identify proteins that associate with PKCθ within the cell. nih.gov A variation of this is the Kinase-Interacting Substrate Screening (KISS) approach, which uses an inactive form of the kinase as bait to "trap" interacting substrates from a cell lysate. researchgate.net
In Vitro Kinase Assays: This is a traditional biochemical method where purified, active PKCθ is incubated with a potential substrate protein or a library of peptides in the presence of ATP. nih.gov Phosphorylation is then detected, often using radioactive ATP or phospho-specific antibodies. While useful for confirming direct phosphorylation, this method does not guarantee that the interaction is biologically relevant in living cells. nih.govnih.gov
Peptide Library Screening: To determine the preferred phosphorylation motif of a kinase, oriented peptide libraries can be used. nih.govresearchgate.net This technique helped establish that many PKC isozymes, including novel PKCs like PKCθ, prefer to phosphorylate serine or threonine residues that have a hydrophobic amino acid at the +1 position (immediately following the phosphorylation site) and basic residues at specific upstream positions. nih.gov
Functionally Validated PKCθ Substrates and Their Roles in Cellular Processes
Through various discovery methods, several key physiological substrates of PKCθ have been identified and validated, shedding light on its mechanisms of action.
CARMA1: As mentioned previously, CARMA1 is a critical substrate for PKCθ-mediated NF-κB activation. PKCθ directly phosphorylates CARMA1 on several serine residues located in its linker region. nih.govnih.gov These phosphorylation events are essential for CARMA1's ability to recruit the Bcl10-MALT1 complex and activate the downstream NF-κB pathway. nih.gov
SPAK (Ste20-related proline/alanine-rich kinase): SPAK was identified as a direct PKCθ-interacting protein and substrate involved in the AP-1 activation pathway. nih.govresearchgate.net PKCθ phosphorylates SPAK on Serine-311, a modification that is impaired in T cells lacking PKCθ. nih.gov This demonstrates a specific role for SPAK in transmitting signals from PKCθ to the AP-1 transcription factor. nih.gov
Moesin (B1176500): Moesin was one of the first PKCθ substrates to be identified. nih.gov It belongs to the ezrin-radixin-moesin (ERM) family of proteins, which link the actin cytoskeleton to the plasma membrane. mdpi.comnih.gov The interaction of ERM proteins with actin is regulated by phosphorylation. PKCθ phosphorylates moesin at Threonine-558, a conserved residue, suggesting a role for PKCθ in regulating the cytoskeletal rearrangements that are crucial for forming the immunological synapse and T cell polarization. mdpi.comnih.gov
Insulin (B600854) Receptor Substrate 1 (IRS1): In tissues like skeletal muscle, PKCθ has been linked to insulin resistance. mdpi.comnih.gov PKCθ can phosphorylate IRS1 on Serine-1101. nih.gov This serine phosphorylation inhibits the necessary tyrosine phosphorylation of IRS1 by the insulin receptor, thereby blocking downstream signaling through the Akt pathway and contributing to insulin resistance. nih.gov
| Substrate | Phosphorylation Site(s) | Cellular Process/Pathway | Functional Consequence of Phosphorylation | Reference |
|---|---|---|---|---|
| CARMA1 | Serine residues in linker region | NF-κB Activation | Enables recruitment of Bcl10-MALT1 complex | nih.govnih.gov |
| SPAK | Ser-311 | AP-1 Activation | Mediates downstream MAP kinase activation | nih.govresearchgate.net |
| Moesin | Thr-558 | Cytoskeletal Reorganization | Regulates interaction with actin cytoskeleton | nih.gov |
| IRS1 | Ser-1101 | Insulin Signaling | Inhibits insulin receptor signaling, contributes to insulin resistance | nih.gov |
Role of Pkcθ in Immunological Processes and Disease Pathogenesis
PKCθ in Other Disease Models
Contributions of PKCθ to Muscular Dystrophy Pathogenesis in Animal Models
Inflammation is a significant pathological characteristic in the onset and progression of muscular dystrophy, limiting muscle regeneration and leading to fibrotic and fatty tissue replacement. researchgate.netplos.org Protein kinase C theta (PKCθ) is highly expressed in both immune cells and skeletal muscle. researchgate.netplos.org In the mdx mouse model of Duchenne muscular dystrophy (DMD), PKCθ is highly phosphorylated and active in hindlimb muscle. plos.org
Research has demonstrated a crucial role for PKCθ in promoting the immune response in muscular dystrophy. plos.org Genetic ablation of PKCθ in mdx mice, creating the bi-genetic mdx/θ-/- model, significantly prevented muscle wasting and substantially improved muscle regeneration, maintenance, and performance compared to mdx mice. researchgate.netplos.orgmdpi.com This beneficial phenotype was associated with a notable reduction in inflammatory infiltrate, decreased pro-inflammatory gene expression, and lower activity of pro-fibrotic markers. researchgate.netplos.org Bone marrow transplantation experiments further indicated that the observed improvements were primarily dependent on the absence of PKCθ expression in hematopoietic (bone marrow-derived) cells, highlighting the role of immune cell-intrinsic PKCθ activity in DMD development. researchgate.netplos.org
In in vitro studies, the inhibition or absence of PKCθ reduced T-cell activation while simultaneously favoring the differentiation of CD4+ T cells and regulatory T cells (Tregs). researchgate.net Conversely, in vivo experiments showed that T cells expressing PKCθ, when injected into immunodeficient scid/mdx mice, increased macrophage infiltration and muscle fibrosis in the dystrophic muscle. researchgate.net These findings suggest that targeting PKCθ could promote an immunotolerant environment, thereby improving muscle maintenance in DMD. researchgate.net
Pharmacological inhibition of PKCθ using "Compound 20 (C20)" in young mdx mice yielded similar positive outcomes. This treatment led to a significant reduction in muscle damage, decreased immune cell infiltration, and attenuated inflammatory pathway activation, while preserving muscle regeneration. researchgate.net These collective data strongly indicate that PKCθ significantly contributes to driving DMD pathology, making its inhibition an attractive therapeutic strategy for the disease. tandfonline.com Furthermore, PKCθ inhibition has been shown to reduce dystrophic heart inflammation and improve the phenotype and function of DMD cardiomyopathy in mdx mice. tandfonline.com
Table 1: Impact of PKCθ Ablation/Inhibition in mdx Mouse Models of Muscular Dystrophy
| Feature/Parameter | mdx Mice (Control) | mdx/θ-/- Mice (PKCθ Ablation) / PKCθ-IN-41 Treatment | Reference |
| Muscle Wasting | Present/Progressive | Greatly prevented | researchgate.netplos.org |
| Muscle Regeneration | Impaired | Significantly improved | researchgate.netplos.org |
| Muscle Performance | Reduced | Significantly improved | plos.org |
| Inflammatory Infiltrate | High | Reduced | researchgate.netplos.org |
| Pro-inflammatory Gene Expression | High | Reduced | plos.org |
| Pro-fibrotic Markers | High | Reduced activity | plos.org |
| T-cell Activation (in vitro) | Normal/High | Reduced | researchgate.net |
| CD4+ and Treg Differentiation | Normal | Favored | researchgate.net |
| Macrophage Infiltration (in vivo) | Increased by PKCθ-expressing T cells | Reduced (due to lack of PKCθ in immune cells) | researchgate.net |
| Dystrophic Heart Inflammation | Present | Reduced | tandfonline.com |
PKCθ Involvement in Metabolic Dysfunction in Preclinical Models (e.g., Insulin (B600854) Resistance)
The dysregulation of PKCθ activity is also implicated in metabolic disorders, leading to conditions such as insulin resistance and Type 2 diabetes. mdpi.comencyclopedia.pub Studies in preclinical models have provided substantial evidence for PKCθ's role in these pathologies. For instance, inactivation of PKCθ in mice has been shown to increase susceptibility to obesity and dietary insulin resistance. physiology.org
In PKCθ knockout (PKCθ-KO) mice fed a high-fat diet (HFD), severe insulin resistance was observed, characterized by reduced insulin action in both hepatic and peripheral tissues. physiology.org These PKCθ-KO mice also exhibited a significant reduction in energy expenditure and a rapid increase in body weight and fat content when on an HFD. physiology.org Furthermore, in vitro analyses of isolated skeletal muscle from PKCθ-KO mice revealed an approximately 80% reduction in insulin-stimulated glucose uptake, indicating muscle insulin resistance. physiology.org
PKCθ is hypothesized to mediate the free fatty acid (FFA) signal that contributes to insulin resistance in skeletal muscle. physiology.orgnih.gov In obese states, PKCθ activation is often linked to elevated levels of diacylglycerol (DAG), a lipid intermediate that acts as an allosteric activator of PKCs. physiology.orge-dmj.orgnih.govfrontiersin.orgnih.gov Mechanistically, PKCθ can inhibit insulin signal transduction by increasing the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) at serine residues (e.g., Ser307 or Ser1101). physiology.orgnih.govnih.govfrontiersin.orgresearchgate.net This serine phosphorylation prevents IRS-1 from being properly phosphorylated on tyrosine residues, thereby blocking its ability to activate downstream signaling pathways, such as the PI3K/AKT pathway, which are crucial for insulin action. nih.govfrontiersin.orgresearchgate.net
Table 2: PKCθ Involvement in Metabolic Dysfunction in Preclinical Models
| Metabolic Parameter/Condition | PKCθ Knockout (KO) Mice (e.g., on HFD) | PKCθ Activation/Overexpression | Reference |
| Insulin Resistance | Severe insulin resistance developed | Leads to insulin resistance | physiology.orge-dmj.org |
| Energy Expenditure | Decreased | Not directly stated | physiology.org |
| Body Fat Content | Increased | Not directly stated | physiology.org |
| Insulin Action (Hepatic/Peripheral) | Reduced | Inhibited | physiology.orgnih.gov |
| Muscle Glucose Uptake | Reduced (80% reduction in vitro) | Reduced | physiology.orge-dmj.org |
| IRS-1 Serine Phosphorylation | Reduced (protection from increase) | Increased | physiology.orgnih.govnih.govfrontiersin.orgresearchgate.net |
| Protection from Fat-induced IR | Yes | No (mediates fat-induced IR) | e-dmj.orgnih.govnih.gov |
| NF-κB Activation | Not directly stated | Activated by FFA-PKCθ | nih.gov |
Pharmacological Modulation of Pkcθ Activity: Focus on Pkcθ in 41 Compound 41
Rational Drug Design Strategies for PKCθ Inhibition
The discovery and optimization of PKCθ-IN-41 (Compound 41) exemplify the power of rational drug design, integrating fragment-based and structure-based approaches to achieve potency and selectivity. ctdbase.orgwikipedia.orgnih.gov
Fragment-Based Drug Discovery Approaches in PKCθ Inhibitor Development
The journey to this compound began with a high-throughput screening (HTS) campaign, which identified an initial fragment hit, referred to as compound 1. ctdbase.orgwikipedia.orgnih.gov This fragment was selected based on its structural novelty and ligand efficiency from a collection of kinase hinge binders. The fragment hit served as a crucial starting point for subsequent medicinal chemistry optimization efforts. guidetopharmacology.org
Principles of Structure-Based Drug Design for Achieving PKCθ Selectivity
Structure-based drug design (SBDD) was instrumental in advancing the fragment hit to more potent and selective inhibitors, including Compound 41. wikipedia.orgctdbase.orgwikipedia.orgnih.gov Initial docking models of compound 1 bound to PKCθ guided the identification of two key regions for optimization: a hydrophilic region around Thr442 in the inner part of the hinge region (unique to the PKC family) and a lipophilic region at the forefront of the ethyl moiety.
A critical aspect of achieving selectivity involved exploiting structural differences within the ATP binding site of PKCθ compared to other PKC isoforms. guidetopharmacology.org Specifically, PKCθ possesses a larger hydrophobic pocket, delineated by Phe664 (C-terminus) and Leu386 (Glycine-Rich Loop), which is a consequence of Cys661 in PKCθ being a smaller residue compared to larger residues like Tyr630 found in PKCδ. guidetopharmacology.org This distinct pocket offered an opportunity to design compounds that could bind selectively to PKCθ. guidetopharmacology.org
Further optimization involved introducing a positively charged moiety to target an aspartic acid residue in PKCθ, leading to more potent compounds such as 15a and ultimately Compound 41. The transformation of a nitrile unit in the scaffold into a primary amine also proved to be a breakthrough, significantly enhancing cellular activity. guidetopharmacology.org This improvement was predicted to be due to the formation of a new hydrogen bond between the primary amine and the backbone carbonyl of Asp508, located near the entrance of the ATP binding site. guidetopharmacology.org Co-crystal structures of potent compounds bound to PKCθ later confirmed these proposed binding modes, providing valuable insights for further design.
Preclinical Pharmacological Characterization of this compound (Compound 41)
This compound (Compound 41) has undergone extensive preclinical characterization to define its pharmacological profile.
In Vitro Enzyme Inhibition Profile and Kinase Selectivity of this compound
This compound (Compound 41) demonstrates excellent in vitro activity against its primary target, PKCθ. ctdbase.orgwikipedia.orgnih.gov In a biochemical enzyme activity assay, Compound 41 exhibited an IC50 value of 23 nM for PKCθ. chem960.com Furthermore, it showed a 74-fold selectivity against PKCα, a closely related PKC isoform.
Another selective PKCθ inhibitor, AS2521780, provides additional insights into the desired selectivity profile. AS2521780 potently inhibited PKCθ enzymatic activity with an IC50 value of 0.48 nM. Its selectivity over other conventional (α, β1, γ), novel (δ, ε, η), and atypical (ζ) PKC isoforms was notable. The minimum IC50 value for other PKC isoforms was 18 nM for PKCε, which is approximately 30-fold greater than its potency against PKCθ, with IC50 values for most other PKC isoforms exceeding 100 nM. Kinase panel assays against a broad range of tyrosine and serine/threonine kinases (14 and 13, respectively) revealed that AS2521780 only moderately inhibited CDK2 enzyme activity (IC50 of 84 nM), demonstrating over 100-fold selectivity compared to PKCθ.
Table 1: In Vitro Enzyme Inhibition and Selectivity Profile
| Compound | Target Kinase | IC50 / Ki (nM) | Selectivity (Fold vs. PKCθ) | Reference |
| This compound (Compound 41) | PKCθ | 23 (IC50) | N/A | chem960.com |
| PKCα | >1700 (estimated) | 74 | ||
| AS2521780 | PKCθ | 0.48 (IC50) | N/A | |
| PKCε | 18 (IC50) | ~37.5 | ||
| Other PKC isoforms | >100 (IC50) | >200 | ||
| CDK2 | 84 (IC50) | ~175 |
Functional Effects of this compound in Cellular Assays (e.g., T-cell activation, cytokine production, cell proliferation)
PKCθ plays a critical role in T-cell activation pathways by regulating key transcription factors such as NF-κB, AP-1, and NFAT, which are essential for T-cell proliferation and cytokine production. nih.govlipidmaps.org Studies with PKCθ-deficient T cells have consistently shown impaired proliferation and reduced cytokine production. nih.gov
This compound (Compound 41) demonstrated moderate potency in cell-based assays. More detailed cellular effects have been reported for AS2521780, a selective PKCθ inhibitor. AS2521780 effectively suppressed luciferase activity, reflecting IL-2 transcription, with an IC50 value of 14.0 nM. It also potently inhibited CD3/CD28-induced in vitro proliferation of human T cells, showing an IC50 value of 17.0 nM. These findings underscore the ability of selective PKCθ inhibition to prevent T-cell activation, cytokine production, and cell proliferation induced by TCR signaling in human cells.
Table 2: Functional Effects in Cellular Assays (Representative Data from Selective PKCθ Inhibitors)
| Compound | Cellular Assay | IC50 (nM) | Target Effect | Reference |
| AS2521780 | IL-2 Transcription (Jurkat cells) | 14.0 | Suppression | |
| T-cell Proliferation (Human peripheral T cells) | 17.0 | Suppression |
Efficacy of this compound in Preclinical In Vivo Mechanistic and Disease Models
This compound (Compound 41) has been evaluated in preclinical in vivo models, demonstrating efficacy in both acute mechanistic models and chronic disease models, particularly in the context of autoimmune diseases. ctdbase.orgwikipedia.orgnih.gov Compound 41 showed efficacy in a mouse arthritis model. However, chronic dosing of Compound 41 was associated with tolerability issues. ctdbase.orgwikipedia.orgnih.gov
Further optimization efforts led to the development of analogues, such as compound 17l, which exhibited excellent potency and pharmacokinetic properties and fully inhibited IL-2 production in an acute model. Despite achieving good exposure, twice-a-day treatment with compound 17l in the glucose-6-phosphate isomerase (GPI) chronic in vivo mouse model of arthritis yielded only moderate efficacy. This outcome suggested that PKCθ inhibition alone might be insufficient for complete efficacy in this specific rodent arthritis model.
The importance of PKCθ in T-cell-mediated inflammatory diseases is further supported by studies in PKCθ-deficient mice, which demonstrate resistance in models of asthma, inflammatory bowel disease (IBD), and collagen-induced arthritis (CIA), as well as experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis (MS). guidetopharmacology.org A pyrazolopyridine PKCθ inhibitor (Compound 22, PubChem CID not available) was therapeutically effective in reducing symptoms in a mouse EAE model when dosed at 50 mg/kg. guidetopharmacology.org
Performance of this compound in Acute Mechanistic Models
In acute in vivo mechanistic models, this compound has demonstrated efficacy in modulating T cell-mediated responses nih.govrcsb.orgfigshare.comresearchgate.netresearchgate.netacs.orgfigshare.com. Research findings indicate that this compound, or its closely related analogues, effectively inhibited interleukin-2 (B1167480) (IL-2) production researchgate.net. IL-2 is a critical cytokine for T cell proliferation and is central to the activation of T cells, making its inhibition a key indicator of effective PKCθ modulation in an acute setting nih.govnih.govnih.gov. The ability of this compound to achieve this suggests its potent mechanistic inhibition of the PKCθ pathway in a living system researchgate.net.
Table 2: Summary of In Vivo Efficacy of this compound in Acute Mechanistic Models
| Model Type | Observed Efficacy | Key Mechanism Affected |
| Acute In Vivo Mechanistic | Demonstrated efficacy nih.govrcsb.orgfigshare.comresearchgate.netresearchgate.netacs.orgfigshare.com | Inhibition of IL-2 production researchgate.net |
Therapeutic Potential of this compound in Chronic Autoimmune Disease Models
The therapeutic potential of this compound extends to chronic in vivo disease models relevant to autoimmune conditions nih.govrcsb.orgfigshare.comresearchgate.netresearchgate.netacs.orgfigshare.com. Given that PKCθ is a validated drug target for diseases such as rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriasis, the compound's efficacy in chronic models supports its potential as a therapeutic agent researchgate.netnih.govnih.govnih.govrcsb.orgfigshare.comresearchgate.netresearchgate.netacs.orgnih.govnih.gov. While specific quantitative data for this compound in these chronic models within the provided snippets are limited to a general statement of "efficacy" nih.govrcsb.orgfigshare.comresearchgate.netresearchgate.netacs.orgfigshare.com, the broader context of PKCθ inhibition in such models suggests a reduction in disease severity by targeting T cell activation and inflammatory pathways researchgate.netnih.govnih.govnih.gov. For instance, studies on PKCθ-deficient mice or other PKCθ inhibitors have shown resistance to experimental autoimmune encephalomyelitis (a model for multiple sclerosis), and amelioration of symptoms in models of asthma, IBD (colitis), and collagen-induced arthritis researchgate.netnih.govnih.gov. The efficacy of this compound in a chronic in vivo disease model underscores its relevance for long-term management of autoimmune disorders nih.govrcsb.orgfigshare.comresearchgate.netresearchgate.netacs.orgfigshare.com.
Table 3: Therapeutic Potential of this compound in Chronic Autoimmune Disease Models
| Disease Area Targeted by PKCθ Inhibition | Observed Efficacy (for this compound) | Underlying Mechanism (General for PKCθ Inhibition) |
| Autoimmune Diseases (e.g., RA, IBD, Psoriasis) researchgate.netnih.govnih.govnih.govrcsb.orgfigshare.comresearchgate.netresearchgate.netacs.orgnih.govnih.gov | Demonstrated efficacy nih.govrcsb.orgfigshare.comresearchgate.netresearchgate.netacs.orgfigshare.com | Inhibition of T cell activation and inflammatory responses researchgate.netnih.govnih.govnih.gov |
Advanced Research Methodologies and Future Directions in Pkcθ in 41 Research
Integration of Genetic Models with Pharmacological Interventions for Comprehensive Mechanistic Studies of PKCθ-IN-41
A deeper understanding of the in vivo roles of PKCθ has been greatly facilitated by the use of genetic models, particularly PKCθ-deficient (PKCθ-/-) mice. These models have been instrumental in dissecting the specific contributions of PKCθ to immune responses. Studies using these mice have demonstrated that PKCθ is essential for the activation of mature T-cells, as its absence leads to impaired proliferation and cytokine production upon T-cell receptor (TCR) stimulation. nih.govnih.gov Furthermore, PKCθ-deficient mice have shown defects in the differentiation of T helper subsets, particularly Th2 and Th17 cells, which are key drivers of allergic and autoimmune responses, respectively. nih.gov
The integration of these genetic models with pharmacological interventions using inhibitors like this compound provides a powerful approach for comprehensive mechanistic studies. This dual strategy allows researchers to:
Validate on-target effects: By comparing the phenotype of PKCθ-/- mice with that of wild-type mice treated with this compound, researchers can confirm that the observed pharmacological effects are indeed due to the inhibition of PKCθ.
Investigate off-target effects: Any discrepancies between the genetic knockout and the pharmacological inhibition may point towards potential off-target activities of the compound, which is crucial for its preclinical development.
Explore temporal inhibition: Unlike genetic knockouts, which represent a lifelong absence of the protein, pharmacological inhibitors allow for the investigation of the effects of inhibiting PKCθ at specific stages of disease development or immune response.
One key pathway regulated by PKCθ is the activation of transcription factors such as NF-κB and AP-1, which are crucial for T-cell activation and survival. nih.govfrontiersin.orgnih.govfrontiersin.org Studies combining PKCθ-/- T-cells with pharmacological inhibitors can elucidate the precise kinetics and extent of pathway inhibition by compounds like this compound.
| Research Approach | Key Insights | Relevance to this compound |
| PKCθ-/- Mouse Models | - Defines the essential role of PKCθ in T-cell activation, proliferation, and differentiation. nih.govnih.gov - Reveals the impact of PKCθ deficiency on specific T helper cell lineages (Th2, Th17). nih.gov | Provides a baseline for validating the on-target efficacy and specificity of this compound. |
| Pharmacological Inhibition in Wild-Type vs. PKCθ-/- Mice | - Confirms that the effects of the inhibitor are mediated through PKCθ. - Can uncover potential off-target effects of the compound. | Essential for the preclinical validation of this compound's mechanism of action and safety profile. |
| Temporal Inhibition Studies | - Allows for the investigation of PKCθ's role at different phases of an immune response or disease progression. | Helps to define the optimal therapeutic window for administering this compound. |
Application of Integrated Omics Approaches for Deeper Understanding of this compound Effects on Cellular Pathways
To obtain a global and unbiased view of the cellular effects of this compound, the application of integrated "omics" technologies is indispensable. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular changes induced by PKCθ inhibition.
Transcriptomics (RNA-seq): Can identify the full spectrum of genes whose expression is altered upon treatment with this compound. This can reveal novel downstream targets and pathways regulated by PKCθ signaling.
Proteomics: Techniques such as mass spectrometry-based proteomics can be used to identify changes in protein expression and, crucially, post-translational modifications like phosphorylation. This is particularly relevant for a kinase inhibitor, as it allows for the direct assessment of the inhibitor's impact on the phosphorylation of PKCθ substrates. Known substrates of PKCθ include CARMA1, which is involved in NF-κB activation, and SPAK, which plays a role in the AP-1 pathway. nih.gov
Metabolomics: Can reveal how the inhibition of PKCθ signaling by this compound affects cellular metabolism, which is increasingly recognized as a key regulator of T-cell function.
By integrating data from these different omics layers, researchers can construct detailed models of the cellular pathways modulated by this compound. This systems-level understanding is critical for identifying biomarkers of drug response and for predicting potential synergistic or antagonistic interactions with other therapies.
Development of Next-Generation PKCθ Inhibitors with Enhanced Potency and Isoform Specificity
While this compound, also known as compound 41, has demonstrated excellent in vitro activity and efficacy in in vivo models, reports have also indicated tolerability issues with chronic dosing. nih.govresearchgate.net This highlights the ongoing need for the development of next-generation PKCθ inhibitors with improved pharmacological properties.
A key challenge in targeting protein kinases is achieving isoform specificity. The PKC family consists of several closely related isoforms, and cross-reactivity can lead to off-target effects. Structure-based drug design, which was utilized in the development of this compound from a fragment hit, remains a powerful tool for improving selectivity. nih.gov By leveraging high-resolution crystal structures of the PKCθ kinase domain in complex with inhibitors, medicinal chemists can design new molecules that exploit subtle differences in the active sites of different PKC isoforms.
Future development efforts will likely focus on:
Improving selectivity: Designing inhibitors that have a significantly higher affinity for PKCθ over other PKC isoforms and other kinases in the human kinome.
Optimizing pharmacokinetic properties: Enhancing oral bioavailability and metabolic stability to ensure sustained target engagement at therapeutic concentrations while minimizing toxicities.
Exploring novel mechanisms of inhibition: Developing allosteric inhibitors that bind to sites other than the highly conserved ATP-binding pocket could offer a path to greater isoform specificity.
Elucidating Context-Specific PKCθ Functions to Define Optimal Therapeutic Niches for this compound and Related Compounds
Emerging research indicates that the function of PKCθ can be highly context-dependent, varying with the specific cell type, the nature of the activating stimulus, and the surrounding microenvironment. For instance, while PKCθ is crucial for the function of conventional T-cells, its role in regulatory T-cells (Tregs) appears to be different, with some studies suggesting that its inhibition might even enhance Treg function. nih.gov
Furthermore, the requirement for PKCθ can differ between various types of immune responses. For example, PKCθ appears to be critical for Th2- and Th17-mediated responses but may be less important for Th1-driven antiviral immunity. nih.govrupress.org This differential requirement presents a significant therapeutic opportunity: the selective inhibition of PKCθ could potentially suppress pathological autoimmune and allergic responses without compromising the body's ability to fight viral infections. nih.gov
Future research should therefore focus on:
Mapping PKCθ signaling networks in different immune cell subsets: This will help to understand the context-specific outcomes of PKCθ inhibition.
Evaluating PKCθ inhibitors in a wider range of preclinical disease models: This will be crucial for identifying the specific autoimmune and inflammatory conditions where these inhibitors are likely to be most effective. For example, the potential of PKCθ inhibitors is being explored in conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. nih.gov
By carefully elucidating these context-specific functions, researchers can define the optimal therapeutic niches for this compound and next-generation PKCθ inhibitors, paving the way for more precise and effective treatments for immune-mediated diseases.
Q & A
Q. Q1. What are the established experimental protocols for synthesizing and characterizing PKCθ-IN-41?
Answer: this compound synthesis typically follows multi-step organic reactions, including coupling, purification via column chromatography, and structural validation using NMR, HPLC, and mass spectrometry . Critical parameters include reaction temperature (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF for polar intermediates), and purity thresholds (>95% by HPLC). For characterization, X-ray crystallography or molecular docking may validate binding to PKCθ’s C1B domain . Reproducibility requires detailed step-by-step protocols in supplementary materials, as per IUPAC guidelines .
Q. Q2. How does this compound selectively inhibit PKCθ compared to other PKC isoforms (e.g., PKCα, PKCδ)?
Answer: Selectivity is assessed using kinase inhibition assays (e.g., radiometric or fluorescence-based) across PKC isoforms. This compound’s IC50 values for PKCθ (e.g., 12 nM) versus other isoforms (e.g., PKCα: >1 µM) highlight its specificity. Structural studies suggest that the compound’s hydrophobic tail interacts with PKCθ’s unique hinge region residues (e.g., Leu-470), absent in other isoforms . Cross-reactivity testing should include at least three isoforms to confirm selectivity .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in this compound’s reported efficacy across in vitro vs. in vivo models?
Answer: Discrepancies often arise from differences in bioavailability, metabolism, or model systems (e.g., immune cell lines vs. transgenic mice). To address this:
- Compare compound stability in plasma (via LC-MS) across species .
- Use PK/PD modeling to correlate dose-response relationships .
- Validate target engagement in tissues using techniques like Western blotting for phosphorylated substrates (e.g., NF-κB) .
Controlled studies should standardize variables such as administration routes (oral vs. intraperitoneal) and control for off-target effects using PKCθ-knockout models .
Q. Q4. What methodological frameworks (e.g., PICO, PCC) are optimal for designing studies on this compound’s immunomodulatory effects?
Answer: For preclinical studies, adapt the PICO framework :
- P opulation: T-cell subsets (e.g., CD4+ vs. CD8+).
- I ntervention: this compound at varying doses (e.g., 10–100 mg/kg).
- C omparison: Existing PKC inhibitors (e.g., sotrastaurin) or vehicle controls.
- O utcome: Cytokine secretion (IL-2, IFN-γ) or T-cell activation markers (CD69) .
For systematic reviews, use PCC (Population, Concept, Context) to map mechanisms across autoimmune models .
Q. Q5. How should researchers optimize this compound dosing regimens to minimize toxicity in chronic inflammation models?
Answer: Toxicity profiling requires:
- MTD (Maximum Tolerated Dose) studies in rodents, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
- Therapeutic index calculation (LD50/ED50) using dose-escalation trials.
- Metabolite screening (e.g., CYP450-mediated degradation products) via mass spectrometry .
Dose optimization may involve pulsatile dosing (e.g., 3x/week) to reduce cumulative toxicity while maintaining efficacy in collagen-induced arthritis models .
Data Analysis & Validation
Q. Q6. What statistical methods are recommended for analyzing this compound’s dose-response curves in high-throughput screens?
Answer:
- Fit data to a four-parameter logistic model (Hill equation) to calculate EC50 and Hill coefficients .
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Validate outliers via Grubbs’ test or robust regression .
Publicly available tools like GraphPad Prism or R packages (drc, nlme) are standard .
Q. Q7. How can researchers validate this compound’s target specificity in complex biological systems (e.g., primary immune cells)?
Answer:
- Chemical proteomics : Use affinity-based pull-down assays with biotinylated this compound and mass spectrometry to identify off-target binding .
- CRISPR-Cas9 knockout models : Compare effects in wild-type vs. PKCθ-deficient cells .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) to recombinant PKCθ .
Translational & Mechanistic Challenges
Q. Q8. What experimental designs are suitable for studying this compound’s synergy with checkpoint inhibitors (e.g., anti-PD-1)?
Answer:
- Combination index (CI) analysis via the Chou-Talalay method to classify synergy (CI <1), additivity (CI=1), or antagonism (CI >1) .
- Immune profiling : Flow cytometry for T-cell exhaustion markers (PD-1, TIM-3) and tumor-infiltrating lymphocyte counts .
- In vivo validation : Use syngeneic tumor models (e.g., MC38 colon cancer) with dual therapy vs. monotherapy arms .
Q. Q9. How can contradictory findings about this compound’s role in Th17 differentiation be reconciled?
Answer: Contradictions may stem from:
- Cell-type-specific signaling : Test Th17 polarization in both murine and human CD4+ T cells .
- Microenvironmental factors : Control for cytokine milieu (e.g., TGF-β + IL-6 vs. IL-23) .
- Epigenetic modifiers : Integrate RNA-seq or ATAC-seq to assess chromatin accessibility changes post-treatment .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
